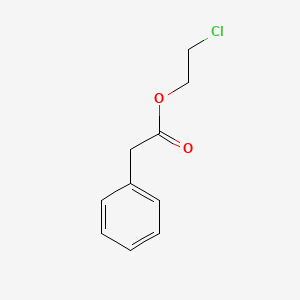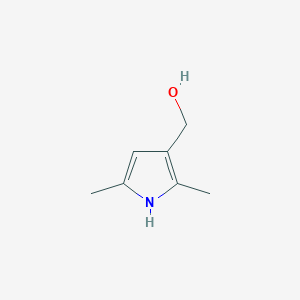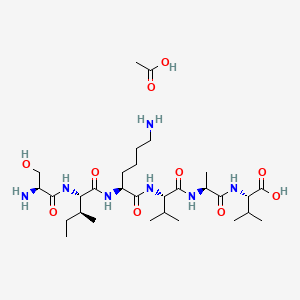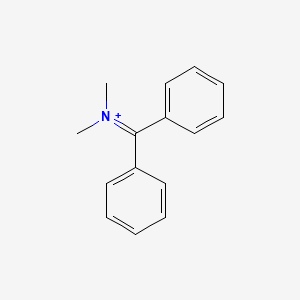![molecular formula C13H23N3O3 B14751808 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[34]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro octane ring and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester typically involves the formation of the spirocyclic core followed by the introduction of the ethoxyimino and ester functionalities. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable diamine and a diacid or diester precursor.
Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced through a reaction with an appropriate oxime reagent under mild conditions.
Esterification: The final esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as a strong acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester: Similar spirocyclic structure but with different substitution patterns.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: Another spirocyclic compound with a Boc-protected amine group.
Uniqueness
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is unique due to its specific combination of the spirocyclic core, ethoxyimino group, and ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl (5E)-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-5-18-15-10-6-14-7-13(10)8-16(9-13)11(17)19-12(2,3)4/h14H,5-9H2,1-4H3/b15-10- |
InChI Key |
MZOITOZMEWAZCZ-GDNBJRDFSA-N |
Isomeric SMILES |
CCO/N=C\1/CNCC12CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCON=C1CNCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)


![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)


